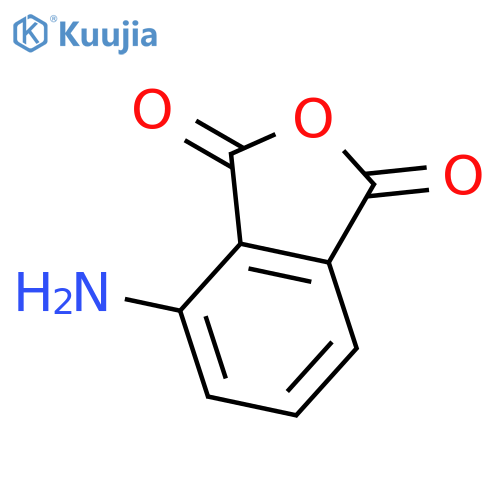

Cas no 17395-99-2 (4-Aminoisobenzofuran-1,3-dione)

17395-99-2 structure

商品名:4-Aminoisobenzofuran-1,3-dione

4-Aminoisobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1,3-Isobenzofurandione,4-amino-

- 1,3-Isobenzofurandione,4-amino-(9CI)

- 4-amino-2-benzofuran-1,3-dione

- 4-aminoisobenzofuran-1,3-dione

- 3-amino-phthalic acid-anhydride

- 3-aminophthalic anhydride

- 3-Amino-phthalsaeure-anhydrid

- 4-amino-1,3-Isobenzofurandione

- 4-amino-isobenzofuran-1,3-dione

- KB-71987

- NSC403250

- DTXSID80323168

- 4-amino-1,3-dihydro-2-benzofuran-1,3-dione

- 17395-99-2

- MFCD00117589

- AKOS027382925

- NSC-403250

- W18402

- 1,3-Isobenzofurandione, 4-amino-

- SY312024

- CS-0060629

- AS-61007

- SCHEMBL707373

- AMY42376

- A903206

- DQNFPCOVVBRXOY-UHFFFAOYSA-N

- DB-122569

- 4-Aminoisobenzofuran-1,3-dione

-

- MDL: MFCD00117589

- インチ: InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2

- InChIKey: DQNFPCOVVBRXOY-UHFFFAOYSA-N

- ほほえんだ: O=C1OC(C2=C1C=CC=C2N)=O

計算された属性

- せいみつぶんしりょう: 163.02695

- どういたいしつりょう: 163.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.555

- ふってん: 384.8°C at 760 mmHg

- フラッシュポイント: 249.9°C

- 屈折率: 1.686

- PSA: 69.39

- LogP: 1.16060

4-Aminoisobenzofuran-1,3-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H332

- 警告文: P280

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

4-Aminoisobenzofuran-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04000-5g |

4-aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 5g |

$1880 | 2023-09-07 | |

| Ambeed | A272188-100mg |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 100mg |

$113.0 | 2025-02-24 | |

| TRC | A629365-2.5g |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 2.5g |

$ 1510.00 | 2023-04-19 | ||

| TRC | A629365-500mg |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 500mg |

$ 391.00 | 2023-04-19 | ||

| TRC | A629365-250mg |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 250mg |

$ 207.00 | 2023-04-19 | ||

| A2B Chem LLC | AA92220-250mg |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 250mg |

$143.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0995924-5g |

4-aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 5g |

$1000 | 2025-02-26 | |

| eNovation Chemicals LLC | Y0995924-5g |

4-aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 5g |

$1000 | 2025-03-01 | |

| eNovation Chemicals LLC | Y0995924-5g |

4-aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 5g |

$1300 | 2024-08-02 | |

| Ambeed | A272188-1g |

4-Aminoisobenzofuran-1,3-dione |

17395-99-2 | 95% | 1g |

$428.0 | 2025-02-24 |

4-Aminoisobenzofuran-1,3-dione 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Ping Tong Food Funct., 2020,11, 628-639

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

17395-99-2 (4-Aminoisobenzofuran-1,3-dione) 関連製品

- 59434-19-4(4-Aminophthalide)

- 18595-13-6(Methyl 2-amino-6-methylbenzoate)

- 103259-06-9(2-Amino-6-(methoxycarbonyl)benzoic acid)

- 57414-85-4(Ethyl 3-Amino-2-methylbenzoate)

- 90259-52-2(Ethyl 2-amino-6-methylbenzoate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 152840-81-8(Valine-1-13C (9CI))

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17395-99-2)4-Aminoisobenzofuran-1,3-dione

清らかである:99%/99%

はかる:250mg/1g

価格 ($):176.0/385.0